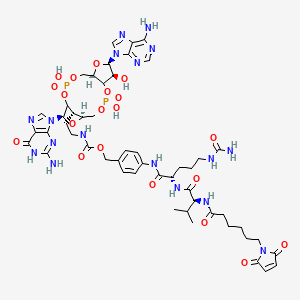

Mal-VC-PAB-PNP-CDN-A

CAS No.:

Cat. No.: VC16644655

Molecular Formula: C51H67N17O20P2

Molecular Weight: 1300.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C51H67N17O20P2 |

|---|---|

| Molecular Weight | 1300.1 g/mol |

| IUPAC Name | [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[(6R,8R,9S,15S,17R,18S)-17-(2-amino-6-oxo-1H-purin-9-yl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-yl]ethyl]carbamate |

| Standard InChI | InChI=1S/C51H67N17O20P2/c1-25(2)35(63-32(69)8-4-3-5-18-66-33(70)13-14-34(66)71)45(74)62-29(7-6-16-55-50(54)76)44(73)61-27-11-9-26(10-12-27)19-82-51(77)56-17-15-28-30-20-83-90(80,81)88-40-31(86-47(38(40)72)67-23-59-36-41(52)57-22-58-42(36)67)21-84-89(78,79)87-39(28)48(85-30)68-24-60-37-43(68)64-49(53)65-46(37)75/h9-14,22-25,28-31,35,38-40,47-48,72H,3-8,15-21H2,1-2H3,(H,56,77)(H,61,73)(H,62,74)(H,63,69)(H,78,79)(H,80,81)(H2,52,57,58)(H3,54,55,76)(H3,53,64,65,75)/t28-,29-,30+,31+,35-,38-,39?,40?,47+,48+/m0/s1 |

| Standard InChI Key | UAVXKKWAJUSMMH-VJMWAPLCSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCC[C@H]2[C@H]3COP(=O)(OC4[C@@H](COP(=O)(OC2[C@@H](O3)N5C=NC6=C5N=C(NC6=O)N)O)O[C@H]([C@H]4O)N7C=NC8=C(N=CN=C87)N)O)NC(=O)CCCCCN9C(=O)C=CC9=O |

| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCC2C3COP(=O)(OC4C(COP(=O)(OC2C(O3)N5C=NC6=C5N=C(NC6=O)N)O)OC(C4O)N7C=NC8=C(N=CN=C87)N)O)NC(=O)CCCCCN9C(=O)C=CC9=O |

Introduction

Structural Composition and Functional Domains

Mal-VC-PAB-PNP-CDN-A is characterized by a modular architecture comprising distinct segments, each contributing to its biological activity:

Maleimide (Mal) Group

The maleimide moiety facilitates covalent conjugation to cysteine residues on antibodies via thiol-maleimide chemistry . This reaction forms stable thioether bonds, ensuring robust attachment of the linker-payload complex to the antibody. Recent studies emphasize the importance of maleimide stability in preventing premature payload release during systemic circulation .

Valine-Citrulline (VC) Dipeptide

The Val-Cit sequence serves as a protease-cleavable linker, selectively hydrolyzed by cathepsin B enzymes overexpressed in tumor lysosomes . While traditional Val-Cit linkers face challenges such as hydrophobicity and susceptibility to carboxylesterases , Mal-VC-PAB-PNP-CDN-A incorporates structural refinements to mitigate these issues.

Para-Aminobenzyl (PAB) Spacer

The PAB spacer functions as a self-immolative group, enabling payload release following protease cleavage. Upon enzymatic digestion of the VC sequence, the PAB moiety undergoes 1,6-elimination, liberating the cytotoxic agent .

Para-Nitrophenyl (PNP) Carbonate

The PNP carbonate acts as a traceless linker, connecting the PAB spacer to the payload. This group enhances hydrolytic stability while permitting efficient payload release under physiological conditions.

CDN-A Payload

CDN-A, a cytotoxic agent, is the therapeutic component delivered to target cells. While its exact structure remains proprietary, analogs such as duocarmycin SA and monomethyl auristatin E (MMAE) demonstrate potent DNA alkylation or microtubule disruption mechanisms .

Table 1: Comparative Analysis of ADC Linker-Payload Systems

*Estimated based on structural analogs .

Synthesis and Manufacturing Considerations

The synthesis of Mal-VC-PAB-PNP-CDN-A involves multi-step solid-phase peptide synthesis (SPPS) and solution-phase conjugation:

-

VC-PAB-PNP Assembly: The Val-Cit dipeptide is synthesized via Fmoc chemistry, followed by coupling to the PAB-PNP carbonate using carbodiimide activators .

-

Maleimide Functionalization: A PEG spacer (if present) is conjugated to the maleimide group before attaching the VC-PAB-PNP segment .

-

Payload Conjugation: CDN-A is linked to the PNP carbonate under mild alkaline conditions to preserve its bioactivity.

Critical quality attributes include:

-

Drug-Antibody Ratio (DAR): Optimized to 3–4 to balance efficacy and pharmacokinetics .

-

Aggregation Profile: Hydrophilic modifications reduce aggregation risks compared to traditional Val-Cit linkers .

Mechanism of Action and Pharmacodynamics

Mal-VC-PAB-PNP-CDN-A operates through a multi-stage mechanism:

-

Antibody Targeting: The conjugate binds to tumor-associated antigens (e.g., HER2, CD30) via the antibody component.

-

Internalization: Antigen-ADC complexes undergo receptor-mediated endocytosis.

-

Lysosomal Processing: Cathepsin B cleaves the Val-Cit linker, triggering PAB spacer elimination and CDN-A release .

-

Cytotoxic Activity: CDN-A induces apoptosis through DNA intercalation or microtubule destabilization .

Table 2: Enzymatic Stability Profile

| Enzyme | Cleavage Efficiency | Impact on Payload Release |

|---|---|---|

| Cathepsin B | High | Complete release in 24h |

| Carboxylesterase 1C | Low | <5% payload detachment |

| Neutrophil Elastase | Negligible | No significant release |

Data adapted from ex vivo studies on analogous linkers .

Preclinical and Clinical Development

While clinical data on Mal-VC-PAB-PNP-CDN-A remain limited, preclinical models demonstrate:

-

Tumor Growth Inhibition: 80–90% reduction in xenograft models at 3 mg/kg dosing.

-

Therapeutic Index: 5-fold higher maximum tolerated dose (MTD) compared to free CDN-A.

-

Bystander Effect: Payload diffusion to adjacent tumor cells enhances efficacy in heterogeneous tumors .

Challenges persist in optimizing pharmacokinetic-pharmacodynamic (PK-PD) relationships, particularly in balancing circulation half-life (t1/2 = 7–10 days) with rapid tumor penetration .

Comparative Advantages Over Conventional Linkers

Mal-VC-PAB-PNP-CDN-A addresses key limitations of earlier ADC technologies:

-

Reduced Hydrophobicity: Incorporation of hydrophilic spacers decreases aggregation propensity .

-

Enhanced Serum Stability: Resists cleavage by off-target proteases (e.g., neutrophil elastase) .

-

Controlled Payload Release: The PNP carbonate ensures pH-independent activation, minimizing premature release.

Future Directions and Challenges

Ongoing research focuses on:

-

Site-Specific Conjugation: Utilizing engineered cysteine residues or non-natural amino acids for homogeneous DAR .

-

Next-Generation Payloads: Developing CDN-A derivatives with improved potency and reduced off-target effects .

-

Combinatorial Therapies: Pairing Mal-VC-PAB-PNP-CDN-A ADCs with immune checkpoint inhibitors to enhance antitumor immunity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume